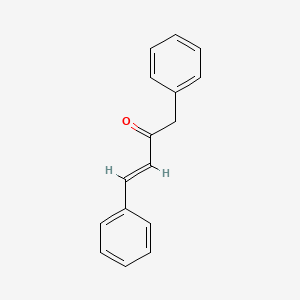

1,4-Diphenyl-3-buten-2-one

Description

Contextualization within the Broader Class of α,β-Unsaturated Ketones

α,β-Unsaturated carbonyl compounds are a fundamental class of organic molecules characterized by the general structure (O=CR)−Cα=Cβ−R. researchgate.net This conjugated system results in two electrophilic sites: the carbonyl carbon and the β-carbon. researchgate.net This dual reactivity allows them to participate in both 1,2-addition reactions at the carbonyl group and 1,4-conjugate addition reactions (Michael addition) at the β-carbon. rsc.orgacs.org

The reactivity of α,β-unsaturated ketones is influenced by the nature of the nucleophile. Stronger nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically lead to 1,4-addition. acs.org This tunable reactivity makes them exceptionally useful intermediates in organic synthesis.

Significance of the Diphenylbutenone Motif in Advanced Synthetic Chemistry

The diphenylbutenone motif, as exemplified by 1,4-diphenyl-3-buten-2-one (B11964296), is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. nih.govnih.gov The presence of the two phenyl rings influences the electronic properties and steric environment of the reactive enone system, providing a foundation for the synthesis of diverse and complex molecular architectures. frinton.com This scaffold is a common feature in various pharmacologically active compounds. jchemrev.com

The inherent reactivity of the α,β-unsaturated ketone system within the diphenylbutenone framework allows for its elaboration into a variety of carbocyclic and heterocyclic structures. Its ability to act as a key intermediate in the construction of complex molecules underscores its importance in advanced synthetic chemistry. lookchem.comchegg.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O | lookchem.com |

| Molecular Weight | 222.28 g/mol | lookchem.com |

| IUPAC Name | (E)-1,4-diphenylbut-3-en-2-one | lookchem.com |

| Boiling Point | 380.1°C at 760 mmHg | lookchem.com |

| Flash Point | 145°C | lookchem.com |

| Density | 1.085 g/cm³ | lookchem.com |

Synthetic Approaches to this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry.

Claisen-Schmidt Condensation

A primary and widely used method for the synthesis of chalcones, including this compound, is the Claisen-Schmidt condensation. jchemrev.com This reaction involves the base-catalyzed condensation of an appropriate benzaldehyde (B42025) with an acetophenone (B1666503) derivative. jchemrev.com

Grignard Reaction

A multi-step synthesis involving a Grignard reaction provides another route to this compound. chegg.comaroonchande.com This process can start from ethyl acetoacetate, which undergoes ketal protection, followed by a Grignard reaction with phenylmagnesium bromide. aroonchande.com Subsequent deprotection and dehydration yield the final product. researchgate.netaroonchande.com

Wittig Reaction

The Wittig reaction offers an alternative pathway for the formation of the double bond in this compound. A "Green" Wittig reaction between benzaldehyde and methyl(triphenylphosphoranylidene) has been reported for its synthesis. scribd.com

This compound as a Precursor in Organic Synthesis

The rich reactivity of this compound makes it a valuable starting material for the synthesis of a diverse range of organic compounds.

Synthesis of Heterocyclic Compounds

The diphenylbutenone scaffold serves as a versatile precursor for the construction of various heterocyclic systems.

Pyrazoles: Reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. oup.comnih.gov For instance, hydrazyl radicals initiated by DPPH have been shown to react with 1,4-phenyl-3-buten-2-one to yield pyrazoles regioselectively. oup.com Another approach involves the microwave-assisted reaction of the corresponding tosylhydrazone to produce 3,5-disubstituted-1H-pyrazoles. researchgate.net

Pyrimidines: The reaction of 1-phenyl-2-(3,5-diphenyl-1-pyrazolyl)-2-buten-1-one, a derivative of the title compound, with guanidine (B92328) and benzamidine (B55565) has been used to prepare 1,6-dihydro-4-phenyl-5-(3,5-diphenyl-1-pyrazolyl)pyrimidines. nih.gov

Fused Imidazoles: 4-Bromo-1,3-diphenyl-2-buten-1-one, a derivative of dypnone (B8250878) (1,3-diphenyl-2-buten-1-one), reacts with heterocyclic amines such as 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) to form fused imidazole (B134444) systems like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. tandfonline.com

Participation in Cycloaddition Reactions

This compound can participate in cycloaddition reactions to form cyclic structures. It has been used in multicomponent 1,3-dipolar cycloadditions. For example, it can react with an azomethine ylide generated from the decarboxylation of enantiopure exo-4-nitro-3,5-diphenylproline and a dipolarophile to afford nitropyrrolizidines with high diastereoselection. ua.esresearchgate.net

Role in Michael Addition Reactions

As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of nucleophiles. rsc.org For example, it is used in the organocatalytic asymmetric Michael addition of 4-hydroxycoumarin (B602359) to synthesize the anticoagulant warfarin. lookchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

5409-59-6 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(E)-1,4-diphenylbut-3-en-2-one |

InChI |

InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |

InChI Key |

QMDWBHJPUAOGHO-VAWYXSNFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Nomenclature, Structural Characteristics, and Isomeric Considerations of 1,4 Diphenyl 3 Buten 2 One

Definitive Chemical Nomenclature and Accepted Synonyms

The compound 1,4-Diphenyl-3-buten-2-one (B11964296) is an α,β-unsaturated ketone. wikipedia.org Its systematic IUPAC name is (E)-1,4-diphenylbut-3-en-2-one. nih.govguidechem.com This nomenclature precisely describes its structure: a four-carbon butenone chain with phenyl groups at positions 1 and 4, a ketone group at position 2, and a double bond at position 3. The "(E)" designation specifies the stereochemistry of the double bond, which will be discussed in the next section.

The compound is identified by the CAS Registry Number 38661-84-6. nih.govlookchem.com It is also referred to by several synonyms, which are listed in the table below.

| Type | Name |

| IUPAC Name | (E)-1,4-diphenylbut-3-en-2-one |

| CAS Registry Number | 38661-84-6 |

| Depositor-Supplied Synonyms | 1,4-diphenylbut-3-en-2-one, (3E)-1,4-diphenyl-3-buten-2-one |

This table provides the systematic IUPAC name, the unique CAS identifier, and other commonly used synonyms for the compound.

Stereochemical Aspects of the Carbon-Carbon Double Bond in the Butenone Framework

The presence of a carbon-carbon double bond between the third and fourth carbon atoms (C3=C4) in the butenone backbone allows for the existence of stereoisomers. This type of isomerism is known as geometric isomerism, specifically E/Z isomerism.

(E)-isomer (trans): In the (E)-isomer, the higher priority substituent groups on each carbon of the double bond are on opposite sides. For this compound, this corresponds to the phenyl group on C4 and the carbonyl group on C2 being on opposite sides of the double bond, resulting in a trans configuration. This is generally the more stable and more common isomer due to reduced steric hindrance. nist.govnist.gov The IUPAC Standard InChI and InChIKey, which encode the molecule's structure and stereochemistry, specifically denote this trans configuration. nist.gov

(Z)-isomer (cis): In the (Z)-isomer, the higher priority groups are on the same side of the double bond, leading to a cis configuration. This isomer is typically less stable due to greater steric strain between the bulky phenyl and carbonyl groups.

The stereochemistry significantly influences the physical and chemical properties of the molecule. The specific configuration is often determined and confirmed using spectroscopic methods like NMR. The designation in the compound's formal name, (E)-1,4-diphenylbut-3-en-2-one, indicates that the focus is typically on the more stable trans isomer. nih.gov

Distinctions from Related Diphenylbutenone Isomers and Analogues

This compound belongs to a family of isomers and analogues that share the diphenylbutenone core but differ in the placement of the phenyl groups, the ketone group, or the double bond. Understanding these distinctions is crucial for accurate identification and characterization.

Positional Isomers: These are compounds with the same molecular formula (C₁₆H₁₄O) but different arrangements of functional groups. nih.govnist.gov

Chalcone (B49325) (1,3-Diphenyl-2-propen-1-one): This is a closely related and well-known α,β-unsaturated ketone. nist.govnih.gov Although it has a different molecular formula (C₁₅H₁₂O), it is a fundamental structure in the flavonoid family. nih.gov Chalcone features a three-carbon propenone core with phenyl groups at positions 1 and 3. wikipedia.org Key differences from this compound include the length of the carbon chain and the position of the second phenyl group.

4,4-Diphenyl-3-buten-2-one: In this isomer, both phenyl groups are attached to the same carbon atom (C4). uq.edu.au This geminal-diphenyl arrangement significantly alters the molecule's shape and electronic properties compared to the 1,4-substitution pattern.

Analogues: These are compounds with similar structures but different atoms or functional groups.

1,4-Diphenylbut-3-yn-2-one: This analogue contains a carbon-carbon triple bond (alkyne) instead of a double bond between C3 and C4. chemspider.com This change from an alkene to an alkyne results in a linear geometry around the triple bond and different chemical reactivity.

(E)-4-Phenyl-3-buten-2-one (Benzalacetone): This simpler analogue lacks the phenyl group at the C1 position, having a methyl group instead. nist.gov It serves as a foundational structure to understand the contribution of the C1-phenyl group in this compound.

The table below summarizes the key structural differences between this compound and its selected isomers and analogues.

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

| This compound | C₁₆H₁₄O | - |

| Chalcone | C₁₅H₁₂O | Phenyl groups at C1 and C3 of a propenone core. nist.govnih.gov |

| 4,4-Diphenyl-3-buten-2-one | C₁₆H₁₄O | Both phenyl groups are on C4. uq.edu.au |

| 1,4-Diphenylbut-3-yn-2-one | C₁₆H₁₂O | Features a C≡C triple bond instead of a C=C double bond. chemspider.com |

| (E)-4-Phenyl-3-buten-2-one | C₁₀H₁₀O | Lacks the phenyl group at C1 (has a methyl group instead). nist.gov |

This interactive table highlights the distinct structural features of related isomers and analogues compared to the primary compound of interest.

Reactivity Profiles and Mechanistic Investigations of 1,4 Diphenyl 3 Buten 2 One

Transformations Involving the Ketone Carbonyl Group

Beyond reduction, the ketone carbonyl group in 1,4-diphenyl-3-buten-2-one (B11964296) is a site for various chemical transformations. It can react with nucleophiles in a 1,2-addition fashion, particularly with hard nucleophiles like Grignard reagents or organolithium compounds. masterorganicchemistry.comevitachem.com For instance, reaction with phenylmagnesium bromide would lead to a tertiary alcohol after acidic workup.

The carbonyl group also serves as a handle for synthesizing derivatives through condensation reactions. For example, it can react with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. These reactions are fundamental in the derivatization of ketones and are often employed in the synthesis of heterocyclic compounds.

Cyclization Reactions and Formation of Novel Ring Systems

This compound is an exceptionally useful building block for the synthesis of a diverse range of heterocyclic compounds. The 1,3-dielectrophilic nature of the enone system allows it to react with various binucleophiles in cyclocondensation reactions to form stable five- and six-membered rings. jchemrev.com

These reactions often proceed via an initial Michael addition, followed by an intramolecular cyclization and dehydration. This strategy provides access to important heterocyclic cores that are prevalent in medicinal chemistry. nih.gov

Table 3: Heterocyclic Systems Synthesized from Chalcones

| Reagent | Resulting Heterocycle | Reference |

|---|---|---|

| Hydrazine (B178648) (H₂N-NH₂) | Pyrazole (B372694) | jchemrev.com |

| Substituted Hydrazines | N-Substituted Pyrazoles | jchemrev.com |

| Hydroxylamine (NH₂OH) | Isoxazole | jchemrev.com |

| Guanidine (B92328) | Pyrimidine (B1678525) | jchemrev.com |

The versatility of this approach allows for the generation of a wide library of heterocyclic derivatives by simply varying the substitution pattern on the chalcone (B49325) precursor or the binucleophile. nih.govnih.gov

Photochemical Behavior and Excited State Transformations of Phenylated Enones

As a phenylated enone, this compound exhibits interesting photochemical properties. Chalcones are known to be photo-isomerizable and, in some cases, photo-dimerizable. photos.or.kr Upon irradiation with UV light, the thermodynamically more stable E (trans) isomer can be converted to the Z (cis) isomer, reaching a photostationary state. nih.govnih.gov This photoisomerization occurs through the excited state of the molecule. photos.or.kr

The UV-visible absorption spectra of chalcones typically show two main absorption bands. photos.or.kr For instance, irradiation with 365 nm light can lead to a decrease in the absorption peak corresponding to the E isomer as it converts to the Z isomer. photos.or.kr The process can be reversible, with the Z isomer thermally reverting to the more stable E form. photos.or.kr

In addition to isomerization, photodimerization can occur, particularly in the solid state or in concentrated solutions, leading to the formation of cyclobutane (B1203170) derivatives. However, in dilute solutions, photoisomerization is often the dominant process. photos.or.kr The photochemical reactivity is influenced by the extended π-conjugation and the donor-acceptor characteristics of the substituents on the phenyl rings. photos.or.krrsc.org

Rearrangement Reactions and Associated Mechanistic Studies

The chalcone scaffold can undergo several types of rearrangement reactions, often catalyzed by acids, bases, or metals, leading to structurally diverse products. An important example is the oxidative rearrangement of chalcones. Under metal-free conditions using an in-situ generated hypoiodite (B1233010) catalyst, chalcones can be converted into β-aryl-α-aryloxy-propiophenones. organic-chemistry.org Mechanistic studies suggest this reaction proceeds through a β-alkoxyl-α-iodoketone intermediate. organic-chemistry.org

Another relevant transformation is the Photo-Fries rearrangement, which has been used to prepare 2'-hydroxy substituted chalcones from phenyl cinnamates. ekb.eg Rearrangement reactions significantly expand the synthetic utility of the chalcone core, providing pathways to complex molecules that may be difficult to access through other routes. wiley-vch.denih.gov

Computational and Theoretical Studies on 1,4 Diphenyl 3 Buten 2 One and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic characteristics of 1,4-diphenyl-3-buten-2-one (B11964296), which in turn helps in predicting its chemical reactivity. Methods like Density Functional Theory (DFT) are commonly employed to determine the optimized geometry and electronic properties of the molecule.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For chalcone (B49325) derivatives, which are structurally similar to this compound, studies have shown that the distribution of HOMO and LUMO densities is key to their reactivity. The HOMO is often localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. This distribution influences how the molecule interacts with electrophiles and nucleophiles.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. In the context of structure-activity relationships, these electronic parameters are often correlated with the biological activity of chalcone analogues.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 2.5 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 1.85 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of flexible molecules like this compound and the nature of their interactions with other molecules. nih.govjsucompchem.org

MD simulations also provide detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and solvent molecules or other solutes. researchgate.net By simulating the molecule in different environments (e.g., in aqueous solution or organic solvents), researchers can understand how these interactions influence its conformational preferences and availability for reaction. The stability of any formed complexes can be assessed by analyzing parameters like the root mean square deviation (RMSD) of the atomic positions over the course of the simulation. jsucompchem.org

| Parameter | Information Gained |

|---|---|

| Potential Energy | Stability of the system over time |

| Root Mean Square Deviation (RMSD) | Conformational stability of the molecule |

| Radius of Gyration (Rg) | Compactness of the molecular structure |

| Radial Distribution Function (RDF) | Probability of finding a particle at a distance from a reference particle |

| Hydrogen Bond Analysis | Formation and lifetime of hydrogen bonds with surrounding molecules |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of this compound, DFT is invaluable for elucidating the mechanisms of reactions it participates in.

DFT calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway.

For chalcones, DFT has been used to study various reactions, including:

Michael Addition: The α,β-unsaturated ketone moiety of this compound is susceptible to nucleophilic attack via a Michael addition. DFT studies can model the approach of a nucleophile, the formation of the enolate intermediate, and the subsequent protonation steps, revealing the stereochemical and regiochemical outcomes of the reaction.

Cycloaddition Reactions: Chalcones can act as dienophiles or heterodienes in Diels-Alder reactions. DFT calculations can predict the feasibility of these reactions and the stereochemistry of the resulting cyclic products.

Epoxidation: The reaction of the double bond with oxidizing agents to form an epoxide can be mechanistically detailed using DFT, including the nature of the transition state.

A study on the cyclization of 2-hydroxy chalcone to flavanone, for example, used DFT with the M06-2X functional to show that the reaction proceeds in three steps: protonation, cyclization, and tautomerization, with the latter being the rate-determining step. researchgate.netwikipedia.org

Structure-Reactivity Relationships Derived from Theoretical Models

By combining the insights from quantum chemical calculations and other computational methods, it is possible to establish structure-reactivity relationships (SRRs). For this compound and its analogues, theoretical models can predict how modifications to the molecular structure will affect its reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies, for instance, develop mathematical models that correlate chemical structure with a specific activity or property. nih.govjmaterenvironsci.com In these studies, various molecular descriptors calculated from the optimized molecular structure are used as independent variables. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic in nature.

For chalcone derivatives, QSAR models have been developed to predict their biological activities. These models often highlight the importance of electronic descriptors, suggesting that the reactivity of the α,β-unsaturated ketone system is a key determinant of their function. For example, the electrophilicity of the β-carbon, which can be quantified by its partial atomic charge or the LUMO density, is often correlated with the compound's ability to react with biological nucleophiles.

Theoretical models can thus guide the synthesis of new this compound analogues with desired reactivity profiles by predicting the effects of different substituents on the phenyl rings.

Advanced Research Applications and Synthetic Utility of 1,4 Diphenyl 3 Buten 2 One in Complex Molecule Synthesis

Role as a Key Building Block in Multistep Organic Syntheses

The utility of 1,4-diphenyl-3-buten-2-one (B11964296) as a foundational building block is demonstrated in its application for constructing more elaborate molecular structures. The presence of multiple reactive sites—the carbonyl group, the α-carbon, and the β-carbon of the enone system—allows for sequential and controlled reactions to build molecular complexity. A prime example of its role as a synthetic block is in the preparation of substituted pyrimidines. The reaction of this compound with guanidine (B92328) derivatives leads to the formation of N²-substituted 2-pyrimidinamines. This transformation serves as a key step where the simple acyclic enone is converted into a more complex and pharmaceutically relevant heterocyclic core, which can be further functionalized in subsequent synthetic steps. This showcases its strategic importance in multistep synthesis, where it provides a reliable entry point to specific classes of compounds.

Precursor to Structurally Diverse Heterocyclic Compounds

The enone moiety of this compound is an ideal electrophilic substrate for reactions with binucleophiles, making it a powerful precursor for a wide array of heterocyclic compounds. The reaction pathway typically involves an initial Michael addition of a nucleophile to the β-carbon, followed by an intramolecular condensation and cyclization with the carbonyl group.

This reactivity is effectively exploited in the synthesis of pyrimidines. For instance, the reaction of trans-4-phenyl-3-buten-2-one with methyl- and benzylguanidine results in the formation of aromatic N²-substituted 2-pyrimidinamines. In this process, the guanidine acts as a binucleophile, leading to a cyclocondensation reaction that forms the stable six-membered pyrimidine (B1678525) ring.

Beyond pyrimidines, the general reactivity of the chalcone (B49325) framework allows for the synthesis of other important five- and six-membered heterocycles. Common synthetic routes include:

Pyrazolines: Reaction with hydrazine (B178648) derivatives yields 4,5-dihydropyrazoles, commonly known as pyrazolines. The reaction proceeds via the addition of one nitrogen atom of the hydrazine to the enone followed by cyclization.

Isoxazolines: Condensation with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoline (B3343090) derivatives.

Thiazines: Reaction with thiourea (B124793) can be employed to synthesize derivatives of 1,3-thiazine.

The specific reaction of this compound with guanidine to yield pyrimidinamines is summarized in the table below.

| Reactant 1 | Reactant 2 | Product Class | Heterocyclic Core |

| This compound | Guanidine Derivatives | 2-Pyrimidinamines | Pyrimidine |

Applications in the Development of Chiral Catalysts and Auxiliaries Utilizing the Enone Framework

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Similarly, chiral ligands are used to create asymmetric catalysts that can generate an enantiomerically enriched product. While various molecular frameworks have been successfully developed into effective chiral auxiliaries and ligands, the use of the this compound structure for this purpose is not a widely documented area of research. Extensive reviews and literature on the design of chiral ligands for asymmetric catalysis focus on other structural classes, such as those based on C₂-symmetric P,P- and P,N-ligands, chiral dienes, and oxazolidinones. Based on available scientific literature, the enone framework of this compound has not been prominently utilized as a foundational scaffold for the development of new chiral catalysts or auxiliaries.

Role as a Substrate in Metal-Catalyzed Organic Reactions

The electron-deficient alkene of this compound makes it an excellent substrate for a variety of metal-catalyzed organic reactions, most notably in carbon-carbon bond formation. One of the most significant applications is in the asymmetric 1,4-addition (conjugate addition) of organometallic reagents.

Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated ketones is a powerful and well-established method for synthesizing chiral β-arylated carbonyl compounds. wiley-vch.deorganic-chemistry.org In this transformation, a rhodium(I) catalyst, typically complexed with a chiral ligand such as (S)-binap or a chiral diene, activates the arylboronic acid. organic-chemistry.orgnih.gov The catalytic cycle involves the transmetalation of the aryl group from boron to the rhodium center, followed by insertion of the enone's carbon-carbon double bond into the rhodium-aryl bond. Subsequent hydrolysis releases the β-arylated ketone product and regenerates the active catalyst. wiley-vch.de

This methodology is applicable to a broad range of enone substrates, including cyclic and linear systems, making this compound a suitable candidate for such transformations. wiley-vch.de The reaction allows for the stereoselective formation of a new carbon-carbon bond at the β-position of the enone, providing access to enantioenriched products that are valuable synthetic intermediates.

Table of General Metal-Catalyzed 1,4-Addition Reaction

| Substrate Class | Reagent | Metal Catalyst | Chiral Ligand Example | Product Class |

| α,β-Unsaturated Ketone | Arylboronic Acid | Rhodium(I) Complex | (S)-BINAP, Chiral Dienes | β-Aryl Ketone |

Analytical and Purification Techniques in 1,4 Diphenyl 3 Buten 2 One Research

Advanced Spectroscopic Methodologies for Structural Characterization

Spectroscopy is a cornerstone in the chemical analysis of 1,4-Diphenyl-3-buten-2-one (B11964296), providing detailed information about its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. uobasrah.edu.iq By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) within the molecule.

For this compound (C₆H₅CH=CHCOCH₂C₆H₅), the ¹H NMR spectrum would exhibit characteristic signals corresponding to its distinct proton environments. The protons of the two phenyl groups would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The two vinylic protons (-CH=CH-) would likely appear as doublets due to coupling with each other, with chemical shifts influenced by their position relative to the carbonyl group. The methylene (B1212753) protons (-CH₂-) adjacent to a phenyl group and a carbonyl group would also produce a distinct signal.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Key signals would include the carbonyl carbon (C=O), which is typically found significantly downfield (δ 190-220 ppm), carbons of the two phenyl rings, the two alkene carbons, and the methylene carbon. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

¹H NMR Predictions| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅-) | ~7.2 - 7.8 | Multiplet |

| Vinylic (-CH=CH-) | ~6.5 - 7.5 | Doublet of doublets |

¹³C NMR Predictions

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~195 - 205 |

| Phenyl (Ar-C) | ~125 - 140 |

| Vinylic (C=C) | ~120 - 150 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. udel.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. Because this group is in conjugation with the carbon-carbon double bond, its frequency is lowered from that of a simple aliphatic ketone (typically ~1715 cm⁻¹) to the range of 1685-1666 cm⁻¹. vscht.cz Other significant absorptions include the C=C stretching of the alkene and aromatic rings, and the C-H stretching from the aromatic and vinylic protons. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkene C-H | Stretch | 3080 - 3020 |

| Ketone (Conjugated) | C=O Stretch | 1685 - 1665 |

| Alkene | C=C Stretch | 1650 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. whitman.edu In the mass spectrometer, molecules are ionized and then broken into charged fragments. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the pattern of fragment ions provides clues about the molecule's structure. libretexts.org

For this compound, with a molecular formula of C₁₆H₁₄O, the molecular weight is approximately 222.28 g/mol . nist.gov The mass spectrum would therefore show a molecular ion peak (M⁺•) at m/z ≈ 222. The fragmentation of this ion is predictable based on the stability of the resulting fragments. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent (alpha) to the carbonyl group. chemguide.co.uk

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) | Likely Neutral Loss |

|---|---|---|

| [C₁₆H₁₄O]⁺• (Molecular Ion) | 222 | - |

| [C₆H₅CH=CHCO]⁺ | 131 | •CH₂C₆H₅ (Benzyl radical) |

| [C₆H₅CO]⁺ (Benzoyl cation) | 105 | •CH=CHCH₂C₆H₅ |

| [C₆H₅CH₂]⁺ (Benzyl cation) | 91 | •COCH=CHC₆H₅ |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined. scielo.br

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System & Space Group | The symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | Highly accurate measurements of all intramolecular bond lengths and angles. |

| Torsion Angles | Data confirming the conformation of the molecule, such as the orientation of the phenyl rings. |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in organic chemistry to monitor the progress of a reaction, assess the purity of a compound, and identify appropriate solvent systems for larger-scale purification. libretexts.org The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. wisc.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action.

In the context of synthesizing this compound, TLC is an ideal tool for monitoring the reaction's progress. Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material(s) will diminish in intensity, while a new spot corresponding to the product will appear. Because this compound is more conjugated and generally less polar than its likely precursors (e.g., from an aldol (B89426) condensation), it will typically travel further up the silica gel plate.

The position of a compound on the developed plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org An optimal solvent system is one that gives the desired compound an Rf value between approximately 0.3 and 0.7. ualberta.ca For a compound with the polarity of this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297).

Table 5: Application of TLC in this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Typically silica gel (SiO₂) coated on a glass or aluminum plate. |

| Mobile Phase | A solvent or mixture of solvents, often Ethyl Acetate/Hexane. The ratio is adjusted to achieve optimal separation. |

| Visualization | The conjugated system of this compound allows it to be visualized under UV light (254 nm). |

| Retention Factor (Rf) | Rf = (Distance traveled by spot) / (Distance traveled by solvent front). A higher Rf value indicates lower polarity. |

| Application | - Monitor reaction progress by observing the appearance of the product spot and disappearance of reactant spots.- Assess the purity of a sample (a pure sample should ideally show a single spot).- Screen for an optimal solvent system for column chromatography purification. |

Column Chromatography for Product Isolation and Purification

Column chromatography is a fundamental purification technique extensively employed in the synthesis of this compound and related chalcone (B49325) derivatives. jetir.orgresearchgate.net This method is crucial for separating the desired product from unreacted starting materials, by-products, and other impurities that may be present in the crude reaction mixture. researchgate.netnih.gov The effectiveness of this technique relies on the differential adsorption of the various components onto a solid stationary phase as a liquid mobile phase passes through it.

The most commonly utilized stationary phase for the purification of chalcones is silica gel (SiO2). researchgate.net The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of non-polar and slightly more polar solvents is typically used, with the polarity being adjusted to control the elution rate of the compounds. Common solvent systems include mixtures of hexane and ethyl acetate or petroleum ether and ethyl acetate. jetir.orgnih.gov For instance, a mobile phase composition of hexane:ethyl acetate in a 12:2 ratio has been reported for the purification of chalcone derivatives. jetir.org

The process begins with packing a glass column with the stationary phase, typically as a slurry in the chosen eluent. The crude product, dissolved in a minimal amount of solvent, is then carefully loaded onto the top of the column. The eluent is subsequently passed through the column, and as it moves down, the different components of the mixture travel at different rates. Less polar compounds tend to have a weaker interaction with the polar silica gel and thus elute faster, while more polar impurities are retained more strongly and elute later. Fractions are collected sequentially and are often analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure this compound. rsc.org Flash column chromatography, a variation that applies air pressure to speed up the elution process, is also a common and efficient method for purification. nih.govrsc.org

Table 1: Typical Column Chromatography Parameters for Chalcone Purification

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 Å | researchgate.net |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 12:2 v/v) | jetir.org |

| Petroleum Ether:Ethyl Acetate (e.g., 3:1 v/v) | nih.gov | |

| Technique | Conventional Column Chromatography, Flash Chromatography | nih.govrsc.org |

| Monitoring | Thin-Layer Chromatography (TLC) | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and separation of this compound and other chalcones. nih.govscielo.br It offers high resolution and sensitivity, making it an indispensable tool in quality control and research. The most common mode used for chalcone analysis is reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. researchgate.netresearchgate.net

In a typical RP-HPLC setup for analyzing chalcones, a C18 column is employed. nih.govresearchgate.net The mobile phase often consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. scielo.brresearchgate.netnih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. scielo.brnih.gov For example, an isocratic mobile phase of methanol and water in an 80:20 (v/v) ratio has been successfully used. scielo.br In other cases, a gradient elution where the concentration of acetonitrile in water (often containing a small amount of an acid like formic or phosphoric acid to improve peak shape) is increased over the course of the analysis has been reported. nih.govnih.gov

Detection is most commonly performed using an ultraviolet (UV) detector, as the conjugated system of the chalcone structure results in strong UV absorbance. researchgate.net Chalcones exhibit two main absorption bands, with Band I typically appearing in the range of 340–390 nm and Band II between 220–270 nm. nih.gov The specific wavelength for detection is chosen to maximize sensitivity for the compound of interest, with wavelengths such as 310 nm being reported for quantitative analysis. researchgate.netresearchgate.net

The method's performance is validated to ensure its accuracy, precision, linearity, and sensitivity. For quantitative purposes, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a standard. From this, the concentration of this compound in an unknown sample can be determined. The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. scielo.br

Table 2: Exemplary HPLC Conditions for Chalcone Analysis

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Technique | Isocratic RP-HPLC | Gradient RP-HPLC | scielo.br, nih.gov |

| Column | C18 | C18 (5 µm, 150 x 2.1 mm) | researchgate.netresearchgate.net, nih.gov |

| Mobile Phase | Methanol:Water (90:10, v/v) | Acetonitrile and 0.1% aqueous H3PO4 | researchgate.netresearchgate.net, nih.gov |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | researchgate.netresearchgate.net, nih.gov |

| Detection | UV at 310 nm | UV at 280 nm | researchgate.netresearchgate.net, nih.gov |

| Linear Range | 25-150 µg/mL | Not specified | researchgate.netresearchgate.net |

| Limit of Quantification | 0.89 µg/mL | Not specified | researchgate.netresearchgate.net |

Future Directions and Unexplored Avenues in 1,4 Diphenyl 3 Buten 2 One Research

Development of Novel and Sustainable Synthetic Approaches

The classical Claisen-Schmidt condensation, while effective, often relies on harsh basic or acidic conditions and organic solvents, presenting environmental and efficiency challenges. bohrium.compropulsiontechjournal.com The future of 1,4-diphenyl-3-buten-2-one (B11964296) synthesis lies in the development of green and sustainable methodologies that offer higher efficiency, reduced waste, and safer reaction profiles. rjpn.orgresearchgate.net

Key areas of future development include:

Eco-friendly Catalysis: Research will likely focus on heterogeneous catalysts, such as metal-organic frameworks (MOFs) and solid-supported acids or bases, which can be easily recovered and reused, minimizing waste. researchgate.net Biocatalysts, including whole-cell microorganisms and isolated enzymes, present a promising frontier for highly selective and environmentally benign chalcone (B49325) synthesis. rjpn.orgnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis have already demonstrated the ability to dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netunisi.it Future work will involve optimizing these techniques for large-scale production and exploring other energy sources.

Solvent-Free and Alternative Solvent Systems: Mechanochemistry, which involves synthesis via grinding solid reactants in the absence of a solvent, is a particularly "green" approach that minimizes volatile organic compound (VOC) emissions. propulsiontechjournal.comresearchgate.netrsc.org The exploration of benign solvents like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) will also continue to be a priority. jchemrev.com

| Sustainable Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Utilizes microwave energy to rapidly heat the reaction mixture. | Reduced reaction time, higher yields, increased selectivity. | researchgate.net |

| Ultrasonic Radiation (Sonochemistry) | Employs high-frequency sound waves to induce cavitation, enhancing mass transfer and reaction rates. | Improved yields, shorter reaction times, can be performed at ambient temperature. | bohrium.comunisi.it |

| Mechanochemistry (Grinding) | Reactions are conducted by grinding solid reactants together, often without any solvent. | Solvent-free, high atom economy, energy-efficient. | propulsiontechjournal.comrsc.org |

| Biocatalysis | Uses enzymes or whole microorganisms to catalyze the condensation reaction. | High selectivity, mild reaction conditions, biodegradable catalysts. | rjpn.orgnih.gov |

| Heterogeneous Catalysis | Employs solid catalysts (e.g., MOFs, supported reagents) that are easily separated from the reaction mixture. | Catalyst reusability, simplified product purification, reduced waste. | researchgate.net |

In-depth Mechanistic Studies of Under-explored Transformations

While the reactions of the α,β-unsaturated ketone system are well-documented, the mechanistic nuances of many transformations involving this compound remain fertile ground for investigation. Future research should prioritize a detailed, molecular-level understanding of less common reactions to unlock new synthetic possibilities.

Biotransformations: The ability of microorganisms to perform complex chemical modifications, such as hydroxylations, O-demethylations, and cyclizations on the chalcone scaffold, is an area ripe for exploration. nih.govresearchgate.net Mechanistic studies using techniques like isotopic labeling and enzyme inhibition could elucidate the specific cytochrome P450 enzymes involved and their modes of action, enabling the bio-synthesis of novel flavonoids and other complex natural products. nih.gov

Asymmetric Catalysis: Achieving high enantioselectivity in reactions involving the chalcone core is a significant challenge. In-depth mechanistic studies of organocatalyzed reactions, such as Michael additions, are needed. mdpi.com Computational modeling (e.g., DFT calculations) combined with kinetic studies can provide insights into the transition states and non-covalent interactions that govern stereochemical outcomes, guiding the design of more effective catalysts. mdpi.com

Photochemical Reactions: The conjugated system of this compound makes it a candidate for various photochemical transformations. Detailed mechanistic investigations into its [2+2] cycloadditions, E/Z isomerizations, and other light-induced reactions could lead to novel synthetic routes for complex cyclic and stereodefined molecules.

Rational Design of Derivatives for Specific Research Applications

The future of drug discovery and materials science relies on the rational design of molecules for specific functions, moving away from serendipitous screening. For this compound, this involves strategically modifying its structure to enhance activity and selectivity for particular biological targets or material properties.

Medicinal Chemistry: The chalcone scaffold is a "privileged structure" known to interact with numerous biological targets. nih.gov Future work will involve using computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies to design derivatives with enhanced potency and specificity. researchgate.net Key areas of interest include the development of novel antimicrobial agents by creating chalcone hybrids with other pharmacophores (e.g., quinoline, imidazole (B134444), indole) and the design of potent anticancer agents targeting specific cellular pathways. nih.govnih.gov

Materials Science: The conjugated π-system of the chalcone backbone imparts interesting optical and electronic properties. researchgate.net Rational design can be used to create new derivatives for applications in material science, such as non-linear optical (NLO) materials, fluorescent probes for biological imaging, and building blocks for advanced polymers with unique thermal or mechanical characteristics. nih.govresearchgate.net

| Derivative Class | Target Application | Design Strategy | Reference |

|---|---|---|---|

| Heterocyclic Hybrids (e.g., Indole, Pyrrole, Quinoline) | Antimicrobial, Anticancer, Antiviral Agents | Combining the chalcone scaffold with known bioactive heterocycles to create synergistic effects or target new pathways. | nih.govnih.gov |

| Chalcone-Metallocene Hybrids (e.g., Ferrocenyl) | Anticancer Agents | Incorporating organometallic moieties to introduce novel mechanisms of action and overcome drug resistance. | nih.gov |

| Polymerizable Chalcones | Advanced Polymers, Photoresists | Introducing functional groups (e.g., vinyl, acrylate) that allow the chalcone to be incorporated into polymer chains. | researchgate.net |

| Electron Donor/Acceptor Substituted Chalcones | Non-Linear Optical (NLO) Materials | Attaching strong electron-donating and electron-withdrawing groups to the phenyl rings to enhance molecular polarizability. | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Paradigms

To accelerate the discovery and development process, future research on this compound must embrace modern automation and manufacturing technologies.

Automated Synthesis: Automated synthesis platforms can rapidly generate large libraries of this compound derivatives for high-throughput screening. sigmaaldrich.comsciforum.net By combining automated synthesizers with pre-packaged reagent cartridges, researchers can accelerate the lead optimization phase in drug discovery. sigmaaldrich.com This technology, when coupled with automated purification and characterization, will dramatically shorten the timeline for identifying new drug candidates and functional materials. sciforum.net

Q & A

Basic: What are the standard protocols for synthesizing 1,4-Diphenyl-3-buten-2-one in academic research?

The compound is typically synthesized via aldol condensation. A common method involves reacting benzaldehyde with acetophenone in the presence of a base catalyst (e.g., NaOH) under reflux conditions. The reaction mixture is stirred for 4–6 hours, followed by neutralization with HCl. The crude product is purified via recrystallization using ethanol or methanol, yielding 60–75% pure crystals . Key steps include monitoring reaction progress with thin-layer chromatography (TLC) and optimizing molar ratios to minimize byproducts.

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structural confirmation requires a combination of:

- NMR Spectroscopy : H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 6.5–6.7 ppm for α,β-unsaturated ketone protons) and C NMR (δ 190–200 ppm for carbonyl carbon) .

- IR Spectroscopy : Strong absorption bands at ~1670 cm (C=O stretch) and ~1600 cm (C=C stretch) .

- Melting Point Analysis : Compare experimental values (e.g., 80–82°C) with literature data to verify purity .

Advanced: How can researchers resolve discrepancies in reported synthetic yields of this compound across studies?

Yield variations (e.g., 60% vs. 99%) arise from differences in:

- Catalyst Choice : Base strength (NaOH vs. KOH) and solvent polarity .

- Reaction Time : Prolonged reflux may degrade the product.

- Purification Methods : Recrystallization solvents (ethanol vs. hexane) impact crystal quality.

To resolve contradictions, replicate conditions from high-yield studies (e.g., using β-ketoester intermediates) and analyze byproducts via GC-MS .

Advanced: What computational methods are employed to predict the reactivity of this compound in organic transformations?

- Density Functional Theory (DFT) : Models electron distribution in the α,β-unsaturated ketone system to predict sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics Simulations : Assess steric effects of phenyl groups on cycloaddition reactions .

- PubChem Data : Leverage canonical SMILES (CC(=CC1=CC=CC=C1)C(=O)C) and InChI keys for in silico docking studies with biological targets .

Basic: What purification methods are effective for isolating this compound post-synthesis?

- Recrystallization : Use ethanol or methanol to remove unreacted acetophenone.

- Column Chromatography : Employ silica gel with hexane:ethyl acetate (8:2) for high-purity isolation .

- Vacuum Distillation : Optional for large-scale purification, but may risk thermal decomposition.

Advanced: How does the electron-withdrawing nature of substituents influence the cycloaddition reactions of this compound?

The α,β-unsaturated ketone moiety acts as a dienophile in Diels-Alder reactions. Substituents on phenyl rings alter electron density:

- Electron-Withdrawing Groups (e.g., -NO) : Increase reaction rate by polarizing the C=O bond.

- Electron-Donating Groups (e.g., -OCH) : Reduce reactivity but improve regioselectivity.

Mechanistic studies using H NMR kinetics and X-ray crystallography of adducts are recommended to validate computational predictions .

Advanced: What strategies are recommended for analyzing byproducts formed during the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.